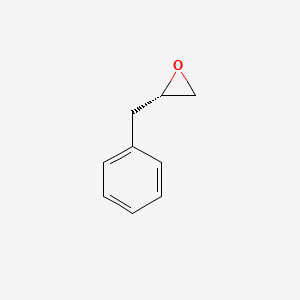

(2S)-2-benzyloxirane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDMLXYWGLECEY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308947 | |

| Record name | (2S)-2-(Phenylmethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61393-94-0 | |

| Record name | (2S)-2-(Phenylmethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61393-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyloxirane, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061393940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(Phenylmethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZYLOXIRANE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7689NS82G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective Synthetic Methodologies for 2s 2 Benzyloxirane and Its Analogues

Asymmetric Epoxidation Techniques for Precursors

Asymmetric epoxidation of prochiral alkenes represents a direct and atom-economical approach to chiral epoxides. Various catalytic systems have been developed to achieve high enantioselectivity in this transformation.

Metal-Catalyzed Asymmetric Epoxidation (e.g., with m-CPBA)

Metal complexes are widely employed to catalyze the epoxidation of alkenes with high stereocontrol. The Jacobsen-Katsuki epoxidation, for instance, utilizes a chiral manganese-salen complex to effectively catalyze the epoxidation of unfunctionalized cis-disubstituted alkenes. openochem.orgwikipedia.orgorganic-chemistry.org This method is complementary to the Sharpless-Katsuki epoxidation, which is highly effective for allylic alcohols. slideshare.netwikipedia.orgajrconline.orgresearchgate.net

The Sharpless asymmetric epoxidation employs a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. slideshare.netwikipedia.orgajrconline.orgresearchgate.net The chirality of the resulting epoxide is dictated by the chirality of the DET used. libretexts.org This method has proven valuable in the total synthesis of numerous natural products. wikipedia.org For unfunctionalized alkenes, other systems are necessary. For example, manganese-salen complexes in conjunction with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) can be used. rsc.orgrsc.org The combination of a metal catalyst and m-CPBA can form high-valent metal-oxo species that are capable of oxygen transfer to the alkene. mdpi.com The specific ligand environment around the metal center is crucial for inducing enantioselectivity.

| Catalyst System | Alkene Substrate | Oxidant | Enantiomeric Excess (ee) | Yield | Ref. |

| Titanium/DET | Allylic Alcohols | t-BuOOH | >90% | High | researchgate.net |

| Manganese-salen | cis-Disubstituted | NaOCl | >90% | Good | wikipedia.orgorganic-chemistry.org |

| Chloro(tetramesitylporphyrinato)manganese(III) | cis-Stilbene | m-CPBA | - | High | rsc.org |

Biocatalytic Epoxidation through Enzyme Systems (e.g., P450 variants)

Enzymes offer a green and highly selective alternative to chemical catalysts for epoxidation reactions. Cytochrome P450 monooxygenases (P450s), in particular, have been engineered to perform highly enantioselective epoxidations. chemrxiv.orgacs.org Through directed evolution, P450 variants have been developed that can catalyze the epoxidation of various alkenes with exceptional control over the stereochemical outcome. chemrxiv.org

For instance, engineered P450s have been shown to catalyze the epoxidation of styrene (B11656) and its derivatives to produce the corresponding (S)-epoxides with excellent enantiomeric excess. nih.govrsc.org In some cases, the enantioselectivity can be reversed from favoring the (S)-enantiomer to the (R)-enantiomer by introducing a small number of mutations into the enzyme's active site. chemrxiv.org These biocatalytic systems often operate under mild conditions and can achieve high turnover numbers. chemrxiv.org

| Enzyme System | Substrate | Product | Enantiomeric Excess (ee) | Ref. |

| Engineered P450 | Styrene | (S)-Styrene oxide | >99% | nih.gov |

| Engineered P450 | Allylbenzene | (R)-2-Benzyloxirane | - | chemrxiv.org |

| Engineered P450 | Styrene | (R)-Styrene oxide | High | rsc.org |

Organocatalytic Approaches to Enantioselective Epoxidation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. nih.gov For the enantioselective epoxidation of aldehydes and ketones, chiral aminocatalysts and cinchona alkaloid-derived catalysts have been successfully employed. caltech.edu For example, the epoxidation of α,β-unsaturated aldehydes can be achieved with high enantioselectivity using a chiral imidazolidinone catalyst, often referred to as a Jørgensen-Hayashi catalyst. nih.gov

In one reported method, hydrocinnamaldehyde (B1666312) was converted to (R)-2-benzyloxirane with 93% enantiomeric excess and a 77% yield using an organocatalytic approach. caltech.edu These methods often utilize readily available and environmentally benign oxidants like hydrogen peroxide. organic-chemistry.org

| Catalyst Type | Substrate Type | Oxidant | Enantiomeric Excess (ee) | Yield | Ref. |

| Imidazolidinone | α,β-Unsaturated Aldehydes | H₂O₂ | up to 94% | Good | nih.gov |

| Cinchona Alkaloid | Ketones | - | Excellent | High | caltech.edu |

| 2,2,2-trifluoroacetophenone | Alkenes | H₂O₂ | - | High | organic-chemistry.org |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials to synthesize more complex chiral molecules. tcichemicals.com

Derivatization from Chiral Precursors (e.g., via (R)-epichlorohydrin)

A common strategy for synthesizing (2S)-2-benzyloxirane involves the use of enantiopure epichlorohydrin (B41342). For example, (R)-epichlorohydrin can be obtained through the kinetic hydrolysis resolution of racemic epichlorohydrin using a chiral salen-Co(III) complex. sioc-journal.cngoogle.com This chiral building block can then be converted to the target molecule through a sequence of chemical transformations. (R)-epichlorohydrin is a versatile intermediate used in the synthesis of various pharmaceuticals. synthesiswithcatalysts.com The synthesis of this compound has been achieved from D-mannitol, a naturally occurring sugar alcohol, which is first converted to an aldehyde intermediate. researchgate.net

Enantioselective Resolution Methods

Kinetic resolution is a widely used technique to separate a racemic mixture of a chiral compound. wikipedia.org This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.org

Enzymatic kinetic resolution is a particularly effective method. researchgate.netrsc.org For instance, epoxide hydrolases can selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer in high enantiomeric excess. mdpi.com A variant of an epoxide hydrolase from Agromyces mediolanus has been shown to enantioselectively hydrolyze (S)-styrene oxide, yielding (R)-styrene oxide with greater than 99% ee. mdpi.com Similarly, engineered variants of potato epoxide hydrolase have demonstrated the ability to resolve racemic benzyloxirane, producing (2R)-3-phenylpropane-1,2-diol. researchgate.net

In addition to enzymatic methods, hydrolytic kinetic resolution (HKR) using chiral cobalt-salen complexes has proven to be a powerful tool for resolving terminal epoxides. wikipedia.org This method can provide both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric excess. wikipedia.org

| Resolution Method | Racemic Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Ref. |

| Enzymatic Kinetic Resolution | Racemic Styrene Oxide | Epoxide Hydrolase (vEH-Am) | (R)-Styrene Oxide | >99% | mdpi.com |

| Hydrolytic Kinetic Resolution | Racemic Terminal Epoxides | Chiral (salen)Co(III) complex | Unreacted Epoxide & 1,2-Diol | >99% (epoxide) & 98% (diol) | wikipedia.org |

| Enzymatic Kinetic Resolution | Racemic Benzyloxirane | Potato Epoxide Hydrolase (StEH1) variants | (2R)-3-phenylpropane-1,2-diol | - | researchgate.net |

Enzymatic Kinetic Resolution (e.g., using epoxide hydrolases)

Enzymatic kinetic resolution is a powerful biocatalytic strategy for obtaining enantiomerically pure compounds from a racemic mixture. nih.gov This method utilizes enzymes that exhibit high enantioselectivity, meaning they catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other. nih.govscielo.br In the context of epoxides, epoxide hydrolases (EHs) are frequently employed to catalyze the asymmetric hydrolysis of a racemic epoxide. wur.nl In this process, the enzyme selectively hydrolyzes one epoxide enantiomer to its corresponding vicinal diol, leaving the unreacted epoxide enantiomer in high enantiomeric excess. wur.nltesisenred.net A significant characteristic of kinetic resolution is that the maximum theoretical yield for the desired unreacted epoxide is 50%. researchgate.net

Microbial epoxide hydrolases are increasingly recognized for their utility in preparing enantiopure epoxides and diols. nih.gov The enantioselectivity of these enzymes, often expressed as the enantiomeric ratio (E value), is a critical parameter for the efficiency of the resolution. While the enantioselectivity of wild-type microbial EHs can sometimes be low, protein engineering techniques like directed evolution have been successfully applied to enhance their performance for specific substrates. nih.govuzh.ch

Detailed Research Findings:

Research into the enzymatic kinetic resolution of racemic benzyloxirane has highlighted the potential of epoxide hydrolases, particularly the enzyme from potato, StEH1. Wild-type StEH1 exhibits a modest preference for the (S)-enantiomer of benzyloxirane and displays complete regiospecificity, catalyzing the epoxide ring opening exclusively at the achiral C-2 carbon. d-nb.infonih.gov This reaction retains the stereoconfiguration in the resulting 3-phenylpropane-1,2-diol (B3048499) product. d-nb.infonih.gov

Through directed evolution, variants of StEH1 have been engineered that show significant changes in both enantioselectivity and regioselectivity. d-nb.infonih.gov Some evolved variants catalyze the formation of (2R)-3-phenylpropane-1,2-diol with enriched optical purity from racemic benzyloxirane. d-nb.info This enhancement is not only due to a change in preference for the epoxide enantiomer but also, in some cases, a shift in the regioselectivity of the ring-opening of (S)-benzyloxirane to the C-1 position, which inverts the stereoconfiguration of the product diol. d-nb.infonih.gov This phenomenon, known as enantioconvergence, allows for a theoretical yield of the diol product greater than the 50% limit of a standard kinetic resolution. nih.gov For instance, one highly evolved variant, R-C1B1D33E6, reverted to the wild-type's regiopreference but displayed a significantly enhanced enantiomeric excess of the (R)-diol, attributable to a near-perfect kinetic resolution. d-nb.infonih.gov

Table 1: Research Findings on Enzymatic Kinetic Resolution of Racemic Benzyloxirane and Analogues An interactive table summarizing key data from studies on the kinetic resolution of benzyloxirane and its analogues using various epoxide hydrolases.

| Substrate | Enzyme Source | Biocatalyst Form | Key Findings | Reference |

|---|---|---|---|---|

| Benzyloxirane | Solanum tuberosum (potato) | Engineered StEH1 variants | Evolved variants showed altered enantio- and regioselectivity, leading to enrichment of (2R)-3-phenylpropane-1,2-diol. | d-nb.infonih.gov |

| Styrene Oxide | Aspergillus niger | Immobilized whole cells | (S)-styrene oxide and (R)-1-phenyl-1,2-ethanediol were obtained with ~50% yield and 99% e.e. at a preparative scale (120 g/L). | nih.gov |

| Styrene Oxide | Agrobacterium radiobacter AD1 | Purified enzyme (I219F variant) | The I219F variant showed enhanced enantioselectivity, yielding (R)-1-phenylethane-1,2-diol with an e.e. of ~95%. | nih.gov |

| Styrene Oxide | Agromyces mediolanus | Recombinant vEH-Am | Preferential conversion of (S)-SO, leaving (R)-SO with >99% e.e. | mdpi.com |

| Benzyl (B1604629) Glycidyl (B131873) Ether | Agromyces mediolanus | Recombinant vEH-Am | Preferential hydrolysis of (R)-BGE, resulting in (S)-BGE with >99% e.e. and the highest reported E value for this substrate. | mdpi.com |

| Glycidyl Phenyl Ether | Aspergillus niger | Engineered enzyme | Directed evolution increased the enantioselectivity from an E value of 4.6 (wild-type) to 115 (best mutant). | uzh.ch |

The kinetic resolution of analogues such as styrene oxide, which is structurally similar to benzyloxirane, has been extensively studied. For example, an epoxide hydrolase from Aspergillus niger, when immobilized, was used for the preparative-scale kinetic resolution of racemic styrene oxide. nih.gov This process yielded both the remaining (S)-styrene oxide and the (R)-1-phenyl-1,2-ethanediol product with an enantiomeric excess (e.e.) of 99% and a yield of approximately 50%. nih.gov Similarly, protein engineering of the epoxide hydrolase from Agrobacterium radiobacter AD1 resulted in variants with enhanced enantioselectivity for (R)-styrene oxide. nih.gov Another study using a variant of epoxide hydrolase from Agromyces mediolanus (vEH-Am) demonstrated high enantioselectivity, preferentially converting (S)-styrene oxide to leave (R)-styrene oxide with an e.e. greater than 99%. mdpi.com

This same enzyme from Agromyces mediolanus also showed exceptional selectivity for another analogue, benzyl glycidyl ether (BGE). mdpi.com In this case, the enzyme preferentially hydrolyzed the (R)-enantiomer, yielding (S)-BGE with an e.e. over 99%. mdpi.com This result was noted for displaying the highest enantioselectivity for the kinetic resolution of racemic BGE among known epoxide hydrolases, highlighting its potential for industrial applications. mdpi.com

Chemical Transformations and Comprehensive Reactivity Profiles of 2s 2 Benzyloxirane

Nucleophilic Ring-Opening Reactions

The inherent ring strain of the epoxide moiety makes it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2-like mechanism, particularly under basic or neutral conditions, or can exhibit SN1-like characteristics under acidic conditions. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.

The unsymmetrical nature of (2S)-2-benzyloxirane, with a methylene (B1212753) carbon (C-1) and a benzylic carbon (C-2) forming the epoxide ring, allows for regioselective nucleophilic attack.

Under basic or neutral conditions, which favor an SN2 mechanism, nucleophilic attack on epoxides generally occurs at the less sterically hindered carbon atom ucalgary.calibretexts.orgmasterorganicchemistry.com. For this compound, the C-1 position (methylene group) is less sterically encumbered than the C-2 position (benzylic carbon). Therefore, strong nucleophiles under these conditions are expected to preferentially attack C-1 chemistrysteps.comucalgary.camasterorganicchemistry.comresearchgate.net. In contrast, under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. In such cases, electronic effects become more significant, and the nucleophile may attack the more substituted carbon (C-2) due to the stabilization of a developing positive charge in the transition state masterorganicchemistry.comiucr.orgiucr.org.

Nucleophilic ring-opening reactions that proceed via an SN2 mechanism are stereospecific and result in inversion of configuration at the carbon atom undergoing nucleophilic attack ucalgary.calibretexts.orgwikipedia.orgchemistrysteps.comyoutube.com. If the nucleophile attacks C-1 of this compound, the stereochemistry at C-1 will be inverted. The stereochemistry at C-2, which is chiral in the starting material, is generally retained unless the reaction proceeds with significant SN1 character, which could lead to racemization or inversion depending on the specific conditions. For this compound, attack at C-1 would lead to a product with a new stereocenter at C-1, with inversion occurring at C-2 if that were the site of attack.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent carbon nucleophiles that readily react with epoxides ucalgary.camasterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.orgucalgary.camasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com. These reactions typically occur under basic conditions, favoring an SN2-like attack at the less substituted carbon (C-1) of this compound. This process forms a new carbon-carbon bond and, after acidic workup to protonate the intermediate alkoxide, yields a secondary alcohol. For example, reaction with methylmagnesium bromide would lead to the formation of 1-phenyl-2-butanol, with the hydroxyl group at C-2 and the methyl group attached to C-1.

Gilman reagents (organocuprates, R₂CuLi) are also carbon nucleophiles, but they are generally less reactive towards epoxides compared to Grignard or organolithium reagents and are more commonly employed in conjugate addition reactions masterorganicchemistry.com.

Amines, including aniline (B41778) derivatives, act as effective nitrogen nucleophiles in reactions with epoxides, leading to the formation of -amino alcohols polymerinnovationblog.comoberlin.edu.

The reaction of this compound with aniline derivatives involves the nucleophilic attack of the amine's nitrogen atom on the epoxide ring. Similar to other nucleophiles under basic conditions, the attack is typically directed to the less hindered C-1 position, resulting in a -amino alcohol where the amine is attached to C-1 and the hydroxyl group is at C-2. This reaction can be significantly accelerated and improved using microwave irradiation unit.noajol.infoiitm.ac.in. Research has demonstrated the synthesis of various compounds, such as photodegradable antimicrobial agents, by reacting benzyloxiranes with anilines under microwave conditions unit.no.

Table 1: General Reactivity of this compound with Nucleophiles

| Nucleophile Type | Example Reagent | Typical Reaction Conditions | Preferred Attack Site | Product Type | Stereochemical Outcome |

| Carbon-based | Grignard Reagent | Basic | C-1 (less hindered) | Secondary Alcohol | Inversion at C-1; retention at C-2 |

| Organolithium Reagent | Basic | C-1 (less hindered) | Secondary Alcohol | Inversion at C-1; retention at C-2 | |

| Nitrogen-based (Amine) | Aniline Derivative | Basic, often with catalyst/microwave | C-1 (less hindered) | -Amino Alcohol | Inversion at C-1; retention at C-2 |

Note: Specific regioselectivity and stereochemical outcomes can vary based on precise reaction conditions, catalysts, and the specific nucleophile employed.

Compound List:

this compound

Aniline

Grignard Reagent

Organolithium Reagent

Aniline Derivative

-Amino Alcohol

Secondary Alcohol

Methylmagnesium bromide

1-phenyl-2-butanol

Reactions with Nitrogen-Based Nucleophiles

Synthesis of Chiral Aziridines via Sulfonamide Ring-Opening

This compound can be utilized in the synthesis of chiral aziridines. One method involves the nucleophilic ring-opening of the epoxide with a primary sulfonamide. This reaction, typically catalyzed by a base such as potassium carbonate and a phase-transfer catalyst like benzyltriethylammonium chloride, yields a hydroxyl-sulfonamide intermediate. Subsequent activation of the hydroxyl group, often through mesylation, followed by cyclization under basic conditions, leads to the formation of a protected chiral aziridine (B145994). For example, 2-benzyloxirane has been reacted with 2,4,6-triisopropylbenzenesulfonamide (B26303) in dioxane to produce 2-benzyl-1-(2,4,6-triisopropylbenzenesulfonyl)aziridine in 73% yield. The subsequent mesylation-cyclization step achieved an 86% yield researchgate.netmpg.de. This strategy highlights the epoxide's role as a precursor to valuable nitrogen-containing heterocycles.

Reactions with Chalcogen-Based Nucleophiles (e.g., Organoselenium Reagents)

Organoselenium reagents are known for their diverse reactivity in organic synthesis, often acting as electrophiles or catalysts. While direct reactions of this compound with specific organoselenium nucleophiles are not extensively detailed in the provided search results, the broader field of organoselenium chemistry indicates potential applications. For instance, vinyl selenones have been utilized in Michael additions and cyclization reactions mdpi.com. Electrophilic selenium reagents can participate in oxyselenenylation reactions, introducing selenium and a nucleophile (often oxygen or nitrogen) across a double bond wiley-vch.de. The chemistry suggests that selenium species could potentially mediate ring-opening reactions of epoxides, although specific examples involving this compound are not explicitly stated.

Halide-Mediated Ring Opening (e.g., Fluoride-Mediated)

Halide ions, particularly fluoride (B91410), can mediate the ring-opening of epoxides. Fluoride-mediated ring opening of epoxides typically proceeds via an SN2 mechanism, leading to fluorohydrin products. The regioselectivity of this process can be influenced by the epoxide's structure and the reaction conditions. For instance, electron-withdrawing groups on the epoxide can direct the fluoride attack to a specific carbon atom core.ac.uk. While specific literature detailing the fluoride-mediated ring opening of this compound is not directly provided, the general principle applies. Such reactions could yield chiral fluoroalcohols, which are valuable intermediates in the synthesis of fluorinated pharmaceuticals and agrochemicals core.ac.ukbeilstein-journals.orgresearchgate.net.

Catalytic Reductive Transformations

Catalytic hydrogenation and other reductive methods are crucial for transforming epoxides into alcohols or amines.

Regioselective Hydrogenation to Chiral Secondary Alcohols (e.g., Ruthenium(II)-Catalyzed)

The regioselective hydrogenation of epoxides to chiral secondary alcohols is a significant synthetic transformation. Ruthenium(II) complexes, often featuring chiral ligands like BINAP, are known to catalyze such reactions. For example, Ruthenium-BINAP catalysts have been employed in the enantioselective C-C coupling of alcohols with enynes to form chiral secondary homopropargyl alcohols nih.gov. While this specific example involves coupling, the underlying catalytic systems are relevant to epoxide reduction. Generally, transition metal-catalyzed hydrogenation of epoxides can yield alcohols, with regioselectivity being a key factor. Iron-catalyzed hydrogenation of terminal epoxides has also been reported, producing primary alcohols with high yields and selectivity under mild conditions dicp.ac.cn. The precise catalytic systems for the regioselective hydrogenation of this compound to a specific chiral secondary alcohol are not detailed in the provided snippets, but the general methodology is well-established for related substrates.

Reductive Ring Opening in Multi-Step Syntheses (e.g., Amphetamine Synthesis)

This compound, or its racemate, has been implicated in synthetic routes towards amphetamine. One described pathway involves the synthesis of 2-benzyloxirane from (R)-3-phenylpropan-1,2-diol, followed by reductive ring opening of the epoxide. This reductive ring opening yields (S)-1-phenylpropan-2-ol. This alcohol intermediate is then further transformed, for example, by converting the alcohol to an azide (B81097), followed by catalytic reduction to amphetamine uwaterloo.castudylib.net. This demonstrates the utility of epoxides like 2-benzyloxirane as intermediates in complex, multi-step syntheses, where their reductive opening is a key step.

Advanced Transition Metal-Catalyzed Transformations

Transition metals play a pivotal role in a vast array of organic transformations, enabling highly selective and efficient synthesis of complex molecules. For epoxides, transition metal catalysis can facilitate various ring-opening reactions, including those involving nucleophiles, reductions, and C-C bond formations. Palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, Hiyama, and Sonogashira reactions, are well-established for forming C-C bonds mdpi.com. While these typically involve halides and alkenes, related catalytic cycles involving transition metals can be applied to epoxides. For instance, transition metal catalysts can activate epoxides for nucleophilic attack or participate in redox processes. The field of transition metal catalysis is broad, encompassing reactions like oxidative addition and reductive elimination, which are fundamental to many catalytic cycles nptel.ac.innumberanalytics.com. Specific advanced transition metal-catalyzed transformations of this compound beyond those already mentioned (e.g., hydrogenation) would likely involve its use as a chiral building block in reactions like asymmetric allylation, epoxidation, or other C-C bond-forming processes, often leveraging the unique electronic and steric properties of the metal center and its ligands.

Palladium-Catalyzed C-H Alkylation and Cyclization Reactions (e.g., for oxygen-containing heterocycles)

Research has demonstrated the utility of palladium catalysts in mediating C-H alkylation and cyclization reactions involving epoxides like this compound. These transformations typically involve the activation of a C-H bond in a substrate, followed by coupling with the epoxide. For instance, palladium complexes can facilitate the direct functionalization of inert C-H bonds adjacent to heteroatoms or aromatic systems, leading to the formation of oxygen-containing heterocycles. The stereochemistry of the this compound is often preserved or dictates the stereochemical outcome of the cyclization, yielding enantiomerically enriched products. Such reactions are crucial for synthesizing biologically relevant scaffolds and fine chemicals.

Mechanistic Investigations of Catalytic Cycles (e.g., Pd(II)/Pd(IV)/Pd(II))

The mechanistic pathways of palladium-catalyzed reactions with this compound often involve complex catalytic cycles that interconvert palladium species in different oxidation states. A common proposed cycle involves Pd(0) initiating the reaction, followed by oxidative addition or C-H activation to form Pd(II) intermediates. Subsequent steps may involve further oxidation to Pd(IV) species, particularly in C-H functionalization reactions, before reductive elimination regenerates the Pd(II) or Pd(0) active catalyst. Understanding these intricate cycles, such as the Pd(II)/Pd(IV)/Pd(II) redox manifold, is critical for optimizing reaction efficiency, selectivity, and for designing new catalytic systems. The precise role of ligands and reaction conditions in stabilizing these intermediates and directing the reaction pathway is a key area of investigation.

Ring-Opening Polymerization and Copolymerization

This compound serves as a valuable monomer in ring-opening polymerization (ROP) and copolymerization, leading to the formation of polyesters or polyethers with tunable properties. The chirality of the monomer can impart specific characteristics to the resulting polymers.

Organocatalyzed Ring-Opening Copolymerization with Cyclic Anhydrides

Organocatalysis has emerged as an efficient and environmentally friendly approach for the ring-opening copolymerization of epoxides, including this compound, with cyclic anhydrides. This process yields aliphatic polyesters. Various organocatalysts, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), can activate both the epoxide and the anhydride (B1165640), promoting their sequential or concerted insertion into the growing polymer chain. The copolymerization with cyclic anhydrides allows for the incorporation of ester linkages into the polymer backbone, offering a route to biodegradable and biocompatible materials.

Table 1: Organocatalyzed Copolymerization of this compound with Cyclic Anhydrides

| Monomer 1 | Monomer 2 | Organocatalyst Type | Typical Conditions | Key Product Type | Reference |

| This compound | Cyclic Anhydrides | Phosphine | Mild temperature, inert atmosphere | Polyesters | |

| This compound | Succinic Anhydride | Amine | Room temperature, organic solvent | Polyesters | |

| This compound | Phthalic Anhydride | NHC | Elevated temperature, controlled atmosphere | Polyesters |

Anionic and Cationic Polymerization Mechanisms

This compound can undergo ring-opening polymerization via both anionic and cationic mechanisms, depending on the initiator and reaction conditions employed.

Anionic Polymerization: In anionic polymerization, initiators such as alkoxides, hydroxides, or carboxylates generate nucleophilic species that attack the less substituted carbon of the epoxide ring, leading to ring opening and propagation of the polymer chain. The mechanism typically involves nucleophilic attack on the epoxide, followed by the formation of an alkoxide chain end that continues the polymerization. The stereochemistry of the this compound can influence the stereoregularity of the resulting polyether.

Cationic Polymerization: Cationic polymerization is typically initiated by Lewis acids or Brønsted acids, which activate the epoxide oxygen, making the carbon atoms more susceptible to nucleophilic attack by the counter-anion or another monomer. The mechanism proceeds through a carbocationic intermediate. Control over molecular weight and dispersity can be challenging due to potential side reactions like chain transfer or termination.

Table 2: Polymerization Mechanisms of this compound

| Polymerization Type | Initiator Type Example | Propagation Mechanism | Potential Polymer Type | Reference |

| Anionic Polymerization | Alkoxides, Hydroxides | Nucleophilic attack on epoxide, alkoxide propagation | Polyethers | |

| Cationic Polymerization | Lewis Acids, Brønsted Acids | Electrophilic activation, carbocationic propagation | Polyethers |

Applications of 2s 2 Benzyloxirane in Complex Organic Synthesis

As a Chiral Precursor for Optically Active Alcohols (e.g., 1-phenylpropan-2-ol)

Chiral epoxides, such as (2S)-2-benzyloxirane, are fundamental synthons for accessing optically active alcohols through regioselective and stereoselective ring-opening reactions. The nucleophilic attack at either the less substituted or more substituted carbon of the epoxide, depending on reaction conditions and the nature of the nucleophile, allows for the introduction of various functionalities while preserving or inverting the stereochemistry at the chiral center.

Research has demonstrated the utility of (S)-2-benzyloxirane in reactions that generate chiral alcohol derivatives. For instance, in asymmetric azidohydroxylation reactions, (S)-2-benzyloxirane can be transformed into chiral azidopropanols, which are valuable intermediates in the synthesis of amino alcohols and other nitrogen-containing compounds semanticscholar.org. Similarly, reactions involving the ring-opening of epoxides with amines can lead to chiral amino alcohols studylib.netuwaterloo.ca. While direct synthesis of 1-phenylpropan-2-ol from this compound is not explicitly detailed in the provided literature, the general principle of using chiral epoxides to access enantiomerically enriched alcohols is well-established.

| Reaction Type | Substrate | Reagent/Conditions | Product | Yield | Enantiomeric Excess (ee) | Citation |

| Asymmetric Azidohydroxylation | (S)-2-Benzyloxirane | Azide (B81097) source, catalyst | Chiral azidopropanol | Varies | High | semanticscholar.org |

| Aminolysis (Epoxide Ring Opening) | 2-Benzyloxirane | Amine, catalyst | Chiral amino alcohol derivative | Varies | Varies | studylib.netuwaterloo.ca |

Building Block for Nitrogen-Containing Chiral Scaffolds (e.g., aziridines)

Aziridines, the three-membered nitrogen-containing heterocycles, are highly reactive intermediates that can be readily converted into a variety of valuable nitrogen-containing compounds, including amines and amino acids. The synthesis of chiral aziridines is crucial for accessing enantiomerically pure biologically active molecules. This compound derivatives can serve as precursors in the synthesis of chiral aziridines.

One notable example is the synthesis of (S)-2-benzylaziridine, which can be achieved through a series of transformations starting from appropriate precursors, often involving amino alcohol intermediates derived from epoxides rsc.org. The inherent chirality of the starting materials or the stereocontrolled nature of the reactions ensures the formation of enantiomerically enriched aziridine (B145994) products. These chiral aziridines are valuable building blocks for pharmaceuticals and complex organic molecules researchgate.netnih.gov.

| Reaction Type | Precursor/Starting Material | Reagent/Conditions | Product | Yield | Enantiomeric Purity | Citation |

| Aziridine Synthesis | Crude amino alcohol sulfate | NaOH, reflux (for (S)-2-benzylaziridine synthesis from a related precursor) | (S)-2-Benzylaziridine | Varies | High | rsc.org |

Intermediate for Oxygen-Containing Heterocyclic Systems (e.g., dihydroisocoumarins)

Epoxides are highly versatile intermediates for the construction of oxygen-containing heterocyclic systems, owing to the inherent strain in their three-membered ring, which facilitates ring-opening reactions. These reactions can be coupled with cyclization events to form various heterocyclic scaffolds, including lactones and other oxygen heterocycles.

Specifically, benzyloxirane has been utilized in palladium-catalyzed reactions for the synthesis of 3,4-dihydroisocoumarins. In one reported method, the direct coupling of 2-benzyloxirane with arenes bearing a directing group, such as N-methoxybenzamides, via C–H bond activation, yielded the corresponding 3,4-dihydroisocoumarins. This transformation proceeded under mild conditions, with 2-benzyloxirane providing the desired dihydroisocoumarin product in 72% yield chim.it. The potential for stereospecificity exists, particularly when using internal epoxides, which can lead to the retention of configuration in the resulting heterocyclic products osaka-u.ac.jp.

| Reaction Type | Substrate | Reagent/Conditions | Product | Yield | Stereochemistry | Citation |

| Pd-catalyzed C–H Alkylation and Cyclization | 2-Benzyloxirane | N-methoxybenzamide, Pd(II) catalyst | 3,4-Dihydroisocoumarin | 72% | Varies | chim.it |

| Ni-catalyzed C–H Coupling with Epoxides | Benzamide | Epoxide (e.g., internal epoxides), Ni catalyst | Isocoumarin derivative | Varies | Retention | osaka-u.ac.jp |

Role in the Synthesis of Chiral Polymeric Materials

Chiral polymers are a significant area of research, with applications ranging from chiral separation media and asymmetric catalysis to advanced materials for optoelectronics and photonics. Chiral epoxides, like this compound, possess the structural features – a reactive epoxide ring and a defined stereogenic center – that make them attractive monomers for the synthesis of chiral polymeric materials. The ring-opening polymerization of epoxides can incorporate the chiral center into the polymer backbone or side chains, imparting chirality to the macromolecule.

While the general synthesis of chiral polymers from various chiral monomers and through different polymerization techniques (e.g., anionic, cationic, radical polymerization) is well-documented mdpi.comkpi.uamdpi.comnih.gov, specific research detailing the direct use of this compound as a monomer in the synthesis of chiral polymeric materials was not found within the provided literature snippets. However, its epoxide functionality suggests potential for incorporation into polymer chains via ring-opening polymerization mechanisms, contributing to the development of novel chiral polymeric architectures.

Stereochemical Aspects and Control in 2s 2 Benzyloxirane Chemistry

Enantioselectivity in Synthetic Routes and Reactions

The synthesis of enantiomerically pure or enriched (2S)-2-benzyloxirane is crucial for its use as a chiral synthon. Asymmetric epoxidation of styrene (B11656) or related precursors is a primary strategy for achieving this. Various catalytic systems have been developed to favor the formation of the (2S) enantiomer. For instance, chiral metal complexes, such as those based on manganese (Mn) or titanium (Ti) with chiral ligands like salen or tartrates, have been employed in the enantioselective epoxidation of styrene derivatives. These methods aim to introduce the epoxide moiety with high enantiomeric excess (ee).

While direct asymmetric epoxidation of styrene to yield this compound is a common approach, other strategies involve the kinetic resolution of racemic styrene oxide or its derivatives. Enzymatic kinetic resolution, particularly using epoxide hydrolases (EHs), can selectively transform one enantiomer of a racemic mixture, leaving the other enantiomer enriched.

Table 5.1.1: Examples of Enantioselective Synthesis of Chiral Styrene Oxides

| Method/Catalyst System | Substrate | Target Product (Enantiomer) | Typical Yield | Typical ee (%) | Reference |

| Shi Epoxidation (Oxone/Ketone catalyst) | Styrene | (S)-Styrene Oxide | High | High | organic-chemistry.org |

| Jacobsen's Catalyst ((salen)Mn(III)) | Styrene | (R)-Styrene Oxide | Good | High | scielo.org.co |

| Ti-Tartrate system | Styrene | (R)-Styrene Oxide | Moderate | 55-62 | bohrium.com |

| Chiral Rh catalyst (Cp*RhCl[(R,R)-Tsdpen]) | 2-Chloroacetophenone | (R)-Styrene Oxide | High | Up to 98 | acs.org |

Note: While the prompt specifies "this compound", many studies refer to it as (S)-styrene oxide or simply chiral styrene oxide. The enantioselectivity is crucial for obtaining the desired stereoisomer.

Regioselectivity in Ring-Opening Processes

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring opening. The regioselectivity of this process dictates which carbon atom of the epoxide is attacked by the nucleophile. In general, under acidic conditions, nucleophilic attack tends to occur at the more substituted carbon (benzylic carbon in styrene oxide) due to the stabilization of the developing positive charge. Under basic or neutral conditions, attack typically favors the less substituted carbon due to steric factors.

For this compound, nucleophilic attack at the benzylic carbon (C-1) leads to a secondary alcohol, while attack at the terminal carbon (C-2) yields a primary alcohol. The stereochemical outcome of the ring-opening is often stereospecific, typically proceeding with inversion of configuration at the attacked carbon.

Table 5.2.1: Regioselectivity in Ring-Opening of Styrene Oxide Derivatives

| Nucleophile / Conditions | Epoxide Substrate | Preferred Attack Site | Resulting Product Type | Stereochemistry | Reference |

| Aniline (B41778) / Lewis Acid (e.g., Fe(BTC)) | Styrene Oxide | Benzylic Carbon | β-Amino Alcohol | Inversion | researchgate.net, researchgate.net |

| Methanol / Acid (e.g., MSA) | Styrene Oxide | Benzylic Carbon | β-Methoxy Alcohol | Inversion | rsc.org, researchgate.net |

| Azide (B81097) / Halohydrin Dehalogenase (HheG) | Styrene Oxide | Benzylic Carbon (α) | 2-Azido-1-aryl-1-ol | Inversion | rsc.org |

| Metal Hydrides / Hf-MOF | Styrene Oxide | Benzylic Carbon | Primary Alcohol | Inversion | google.com |

| Nucleophiles / MoO₂(acac)₂ | Styrene Oxide | Benzylic Carbon | β-Functional Compound | Inversion | researchgate.net |

Note: The regioselectivity can be influenced by the nature of the nucleophile, catalyst, and reaction conditions.

Diastereoselective Control in Sequential Transformations

When this compound is involved in reactions that create new stereocenters, the existing (S) configuration can influence the stereochemical outcome of the newly formed chiral centers. This is the essence of diastereoselective control. For example, in reactions where a nucleophile attacks the epoxide, and this attack is coupled with another transformation that creates a second stereocenter, the inherent chirality of the epoxide can direct the stereochemistry of the new center.

Table 5.3.1: Diastereoselective Outcomes in Transformations of Chiral Epoxides

| Reaction Type | Starting Material (Chiral Epoxide) | Reagents/Catalyst | Product Type | Diastereoselectivity | Reference |

| Asymmetric Ring-Opening (e.g., aminolysis) | Meso-stilbene oxide | Cr-salen complex | Amino Alcohols | Syn-isomer (complete) | mdpi.com |

| Ring-Opening with Silanols | Silanol epoxides | Lewis acid catalysts | Tetrahydrofurans | High | researchgate.net |

| Hydrogenation of Epoxides to Alcohols | Styrene Oxides | Ru(II) catalyst | Secondary Alcohols | Exclusive | dicp.ac.cn |

| Mitsunobu Cyclodehydration of Diols | Chiral Phenethane-1,2-diols | Chx₃P/DIAD | Styrene Oxides | High stereoretention | nih.gov |

Principles of Enantioconvergence in Biocatalytic Reactions

Enantioconvergence in biocatalysis refers to a process where a racemic starting material is converted into a single enantiomer of a product with a theoretical yield of up to 100%. This is a significant advantage over traditional kinetic resolution, which is limited to a 50% theoretical yield. Epoxide hydrolases (EHs) are particularly well-suited for enantioconvergent transformations.

Enantioconvergent biocatalysis can occur through several mechanisms, including:

Parallel Kinetic Resolution (PKR): Two enzymes with complementary enantioselectivity and/or regioselectivity act on the racemic substrate, each converting one enantiomer into the same product enantiomer.

Dynamic Kinetic Resolution (DKR): A racemization process is coupled with a kinetic resolution, ensuring that the unreacted enantiomer is continuously converted back into the racemic mixture, allowing for complete conversion to a single enantiomer.

For this compound (or racemic styrene oxide), several studies have demonstrated enantioconvergent hydrolysis by epoxide hydrolases. For instance, certain microorganisms and their isolated EHs can hydrolyze racemic styrene oxide to yield a single enantiomer of 1,2-diol. In some cases, a single enzyme can exhibit enantioconvergence by reacting with both enantiomers of the epoxide, albeit through different reaction pathways or regioselectivities, ultimately leading to the same enantiomer of the product. For example, engineered variants of potato epoxide hydrolase (StEH1) have shown enantioconvergent hydrolysis of racemic benzyloxirane (styrene oxide), producing (2R)-3-phenylpropane-1,2-diol with high enantiomeric excess and yield.

Table 5.4.1: Examples of Enantioconvergent Biocatalysis with Epoxides

| Biocatalyst/Enzyme | Substrate (Racemic) | Product (Enantiomer) | Yield (%) | ee (%) | Mechanism | Reference |

| Aspergillus niger / Beauveria sulfurescens | Racemic Styrene Oxide | (R)-1,2-Diol | Up to 100 | High | Parallel KR | beilstein-journals.org, d-nb.info, nih.gov |

| Nocardia EH1 | Racemic Epoxide 33 | (2R,3R)-Diol | 79 | 91 | Single Enzyme PKR | beilstein-journals.org, d-nb.info, nih.gov |

| Engineered StEH1 variants | Racemic Benzyloxirane | (2R)-3-phenylpropane-1,2-diol | Up to 100 | High | Enantioconvergent Hydrolysis | d-nb.info, researchgate.net, acs.org |

| Caulobacter crescentus EH / Mugil cephalus EH | Racemic Styrene Oxide | (R)-phenyl-1,2-ethanediol | High | 91 | Bi-enzymatic PKR | researchgate.net |

| Rhodococcus SM 1789 (whole cells) | Racemic Epoxide 5 | (R)-Diol | 50 | High | Kinetic Resolution | thieme-connect.com |

| Combined Bio- and Chemo-catalysis (e.g., EHs + acid) | Racemic Epoxides | Single Enantiomeric Product | >98% ee | High | Deracemization (DKR type) | thieme-connect.com, sciforum.net |

Compound List:

this compound

Styrene

(S)-Styrene Oxide

(R)-Styrene Oxide

(2R)-3-phenylpropane-1,2-diol

(R)-1,2-Diol

(2R,3R)-Diol

(R)-phenyl-1,2-ethanediol

(R)-Diol

(S)-benzyloxirane

Meso-stilbene oxide

(Z)-2-methylstyrene

2-Chloroacetophenone

(R)-3-phenyl-1,2-ethanediol

(R)-6,7-dihydroxygeraniol

(S)-styrene oxide

(R)-styrene oxide

(S)-2-phenyloxetane

(S)-2-phenyltetrahydrofuran

(R)-6,7-epoxygeranyl

(S)-2-phenylpropanoic acid

(R)-3-methoxy-1-phenylpropan-1-ol

(R)-2-chloro-1-phenylethanol

(R)-3-phenylpropan-1-ol

(S)-3-phenylpropan-1-ol

(R)-2-azido-1-phenylethanol

(S)-2-azido-1-phenylethanol

(R)-2-benzyloxirane

(S)-2-benzyloxirane

Phenylacetaldehyde

Phenylacetic acid

Computational and Theoretical Studies on 2s 2 Benzyloxirane Reactivity and Selectivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and pathways governing the reactivity of epoxides. DFT calculations can accurately model the electronic structure of molecules and transition states, enabling the prediction of reaction energetics, regioselectivity, and stereoselectivity. Studies on chiral epoxides, including those with benzylic substituents, often focus on nucleophilic ring-opening reactions catalyzed by various species, such as chiral phosphoric acids or Lewis acids.

DFT investigations have revealed that the enantioselectivity-determining step in many chiral catalytic reactions involving epoxides is frequently the nucleophilic ring-opening process nih.govacs.org. For instance, in the context of chiral phosphoric acid (CPA) catalyzed reactions, DFT has shown that the stereochemical outcome is dictated by the subtle energy differences between transition states leading to different enantiomers nih.gov. These calculations can identify specific interactions between the catalyst and the epoxide substrate that favor one pathway over another. Furthermore, DFT has been employed to understand the concerted reaction mechanisms involving epoxide activation on catalytic sites followed by nucleophilic attack, providing activation energy barriers consistent with experimental observations researchgate.net. Such studies often involve analyzing the influence of substituents on both the epoxide and the catalyst to rationalize observed reactivity and selectivity patterns nih.govresearchgate.netacs.org.

Table 1: Representative DFT-Calculated Activation Energies and Energy Differences in Epoxide Ring-Opening Reactions

| Reaction System / Catalyst Type | Reaction Type | Key Parameter | Value | Unit | Reference |

| Chiral Phosphoric Acid (CPA) | Thionation | Energy difference between TS1-S and TS1-R | 1.9 | kcal/mol | nih.gov |

| Sn-Beta Zeolite / Methanol | Ring Opening | Activation Energy | 53 ± 7 | kJ/mol | researchgate.net |

| HIV-1 Protease Model | Inhibition | Reaction Barrier | 15–21 | kcal/mol | rsc.org |

| p-CMA to p-Hydroxybenzyl-Oxirane | Isomerization | Activation Energy (ΔE‡) | 63.0 | kcal/mol | nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Enzymatic Catalysis

When studying the complex environment of enzyme-catalyzed reactions, QM/MM methods offer a hybrid approach that combines the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding protein and solvent. This allows for the detailed modeling of enzymatic mechanisms, including the precise steps of substrate transformation and the factors influencing selectivity.

QM/MM simulations have been extensively applied to investigate the hydrolysis of epoxides by enzymes like epoxide hydrolases (EHs) d-nb.infoacs.orgacs.org. These studies aim to unravel how enzymes lower activation energy barriers and control stereochemical outcomes. For example, QM/MM calculations can dissect the role of specific amino acid residues, such as histidine or aspartate, in activating nucleophilic water molecules or the epoxide itself, thereby facilitating the ring-opening process acs.orgnih.gov. By modeling the entire active site or a significant portion of it quantum mechanically, QM/MM methods can accurately predict reaction energies and pathways, often reproducing experimental free energies of activation within a few kcal/mol researchgate.net. These simulations help identify the rate-determining steps and provide insights into how enzymes achieve high enantioselectivity, sometimes by fine-tuning the electronic and conformational properties of the active site d-nb.info.

Table 2: Representative QM/MM Calculated Activation Barriers in Enzymatic Reactions

| Enzyme / System Studied | Reaction Type | QM/MM Calculated Barrier | Spin State | Additional Factors | Unit | Reference |

| P450 BM3 | H atom Abstraction | 13.3 | Quartet | kcal/mol | nih.gov | |

| P450 BM3 | H atom Abstraction | 15.6 | Doublet | kcal/mol | nih.gov | |

| P450 BM3 | H atom Abstraction | ~11.3 | Quartet/Doublet | Water molecule assistance | kcal/mol | nih.gov |

| General QM/MM Models | Enzymatic Reactions | ~2 | N/A | Reproducing experimental free energies of activation | kcal/mol | researchgate.net |

Modeling of Active Site Interactions and Substrate Binding Modes in Biocatalysis

A critical aspect of understanding enzyme selectivity lies in the detailed modeling of how substrates bind within the enzyme's active site. Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and hybrid QM/MM approaches are employed to visualize and analyze these interactions. These models help identify key residues responsible for substrate recognition, positioning, and activation, which collectively dictate the enzyme's enantio- and regioselectivity.

For epoxide hydrolases, studies have shown that the precise orientation of the epoxide substrate within the active site is paramount. Molecular docking and MD simulations can reveal multiple potential binding modes, with subtle differences in interactions (e.g., hydrogen bonding, van der Waals forces, π-stacking) leading to distinct orientations of the epoxide ring relative to the catalytic nucleophile researchgate.netd-nb.infodiva-portal.orgacs.org. For example, the phenyl group of benzyloxirane or styrene (B11656) oxide can interact with specific amino acid side chains, such as phenylalanine or tryptophan, influencing the approach of the nucleophile to either the benzylic (C1) or terminal (C2) carbon of the epoxide ring d-nb.infodiva-portal.orgresearchgate.net. Computational analyses can quantify these interactions, for instance, by determining binding constants or calculating distances between catalytic residues and substrate atoms d-nb.infoacs.org. These models are instrumental in explaining experimentally observed regioselectivities and in guiding protein engineering efforts to enhance or alter substrate specificity researchgate.netresearchgate.netpnas.org.

Table 3: Representative Active Site Interaction Data from Modeling Studies

| Enzyme / System Studied | Substrate | Binding Mode Description | Key Residue Interactions | Binding Constant (Ka) / Distance | Unit | Reference |

| Macrocyclic Organocatalyst 1m | (R)-5h (Styrene Oxide analog) | Chiral cavity, hydrogen bonding | Amide NH groups | 11.3 | M–1 | acs.org |

| Macrocyclic Organocatalyst 1m | (S)-5h (Styrene Oxide analog) | Chiral cavity, hydrogen bonding | Amide NH groups | 4.8 | M–1 | acs.org |

| StEH1 (Wild-Type) | (S)-Benzyloxirane | Mode 3: Phenyl ring sandwiched between F189 and F33 | F189, F33 | D105-C2 distance: 3.36 | Å | d-nb.info |

| StEH1 (Wild-Type) | (R)-Benzyloxirane | Mode 3: Phenyl ring sandwiched between F189 and F33 | F189, F33 | D105-C1 distance: 3.16 | Å | d-nb.info |

Elucidation of Transition State Structures and Energetics

A thorough understanding of reaction mechanisms necessitates the characterization of transition states (TS), which represent the highest energy point along a reaction pathway. DFT and QM/MM calculations are adept at locating and analyzing these fleeting structures, providing critical information about their geometry, electronic distribution, and associated activation energies.

Studies on chiral epoxides often focus on the transition states involved in nucleophilic ring-opening reactions. These analyses can reveal the precise atomic movements and bond rearrangements occurring during the reaction, as well as the nature of interactions stabilizing or destabilizing the transition state nih.gov. For example, calculations can identify whether the reaction proceeds via a concerted SN2-like mechanism or involves more complex pathways, and quantify the energy barriers associated with these processes researchgate.netacs.orgrsc.org. The energy difference between competing transition states is a direct measure of the stereoselectivity achievable in a reaction nih.gov. Furthermore, computational methods can dissect the total activation energy into components such as distortion energies (energy required to deform reactants into the TS geometry) and interaction energies (energy of interaction between components in the TS), offering deeper mechanistic insights nih.gov. The temperature dependence of activation energies can also be investigated, revealing complex kinetic behaviors rsc.org.

Table 4: Representative Transition State Energetics from Computational Studies

| Reaction System | Transition State Type | Energetic Parameter | Value | Unit | Reference |

| CPA Catalysis | TS1-S vs. TS1-R | Relative Free Energy Difference | 1.9 | kcal/mol | nih.gov |

| CPA Catalysis | TS1-S (Epoxide Component) | Distortion Energy (Edist) | 5.9 (higher than TS1-R) | kcal/mol | nih.gov |

| CPA Catalysis | TS1-S (Catalyst Component) | Distortion Energy (Edist) | 1.0 (higher than TS1-R) | kcal/mol | nih.gov |

| CPA Catalysis | TS1-R vs. TS1-S | Interaction Energy (Eint) Difference | 5.0 | kcal/mol | nih.gov |

| Epoxide Hydrolase | Hydrolysis Step | Activation Energy Difference | >4 | kcal/mol | iucr.org |

| P450 BM3 | H atom Abstraction | Activation Barrier (Quartet) | 13.3 | kcal/mol | nih.gov |

| P450 BM3 | H atom Abstraction | Activation Barrier (Doublet) | 15.6 | kcal/mol | nih.gov |

| Radical Reaction | Activation Energy (200 K) | Activation Energy | 11 | kcal/mol | rsc.org |

| Radical Reaction | Activation Energy (High Temp) | Activation Energy | >36 | kcal/mol | rsc.org |

Compound List

(2S)-2-benzyloxirane

Benzyloxirane

Styrene oxide (SO)

(S)-Benzyloxirane

(R)-Benzyloxirane

(S)-5h (Styrene Oxide analog)

(R)-5h (Styrene Oxide analog)

p-Hydroxybenzyl-Oxirane

(R)-NPD

(S)-Propranolol

(S)-Alprenolol

Allyl alcohol

trans-methyl-allyl alcohol

trans-tert-butyl-allyl alcohol

Ethylene oxide

(R)-3-phenylpropane-1,2-diol

(2R)-3-phenylpropane-1,2-diol

(1R,2S)-diol

(R)-phenylethanediol (PED)

trans-stilbene (B89595) oxide (t-SO)

trans-diphenylpropene oxide (t-DPPO)

Phenyl glycidyl (B131873) ether (PGE)

α-naphthyl glycidyl ether

Advanced Research Directions and Future Perspectives in 2s 2 Benzyloxirane Chemistry

Development of Novel Chiral Catalytic Systems

The precise control of stereochemistry in epoxide transformations is paramount, and the development of novel chiral catalytic systems remains a cornerstone of research. These systems aim to achieve high enantioselectivity and reactivity in reactions such as asymmetric ring-opening (ARO) and kinetic resolutions, enabling the synthesis of enantiopure derivatives of (2S)-2-benzyloxirane.

Metal-salen complexes, particularly those involving chromium (Cr), cobalt (Co), and titanium (Ti), have emerged as highly effective catalysts for the asymmetric ring-opening of epoxides with a diverse range of nucleophiles, including azides, thiols, and alcohols mdpi.comunits.it. These catalysts facilitate the enantioselective addition of nucleophiles, yielding chiral vicinal functionalized products. For instance, Cr-salen complexes have shown excellent performance in the ring-opening of meso-epoxides with trimethylsilyl (B98337) azide (B81097) (TMSN₃), achieving enantiomeric excesses (ee) of up to 94% mdpi.comunits.it. Similarly, chiral Schiff base ligands complexed with metals like titanium and copper have demonstrated utility in asymmetric epoxide ring-opening reactions with nucleophiles such as organolithium reagents scielo.org.mx.

Beyond metal-based catalysis, organocatalysis, employing small organic molecules as catalysts, represents a rapidly advancing field. Chiral amines, such as proline derivatives, are instrumental in activating substrates through iminium or enamine intermediates, enabling a broad spectrum of asymmetric transformations beilstein-journals.orgunibo.itresearchgate.netmdpi.com. While direct applications to this compound are still being explored, the principles of organocatalysis offer a metal-free and often more sustainable route to chiral compounds. Gallium-based complexes have also shown promise, particularly in the enantioselective ring-opening of epoxides with alcohols, providing access to chiral diol monoethers with high selectivity researchgate.nettandfonline.com. The ongoing design and synthesis of new chiral ligands and catalyst architectures continue to push the boundaries of selectivity and reactivity in epoxide chemistry.

Table 7.1: Representative Chiral Catalytic Systems for Epoxide Transformations

| Catalyst Class | Representative Metal/Ligand | Typical Nucleophile | Reaction Type | Typical Enantioselectivity (ee) | Key References |

|---|---|---|---|---|---|

| Metal-Salen Complexes | Cr-Salen, Co-Salen | TMSN₃, RSH, ROH | Asymmetric Ring Opening (ARO) | Up to 94% | mdpi.comunits.it |

| Chiral Schiff Bases | Ti-Schiff Base, Cu-Schiff Base | RLi, RSH | Asymmetric Ring Opening | Moderate to High | scielo.org.mx |

| Metal Complexes | Ga-based complexes | ROH | Enantioselective Ring Opening with Alcohols | High | researchgate.nettandfonline.com |

| Organocatalysts | Chiral Amines (e.g., Proline) | Various | Various asymmetric transformations | High | beilstein-journals.orgunibo.itresearchgate.netmdpi.com |

Exploration of Chemoenzymatic Cascade Reactions

The integration of enzymatic catalysis with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for constructing complex chiral molecules with exceptional stereocontrol. This approach leverages the exquisite selectivity of enzymes alongside the broader substrate scope and reactivity of chemical transformations. Research is actively exploring the application of chemoenzymatic cascades to chiral epoxides like this compound.

Table 7.2: Enzyme Classes in Chiral Epoxide Transformations

| Enzyme Class | Substrate Type (Epoxides) | Transformation | Product Class (Examples) | Key References |

|---|---|---|---|---|

| Halohydrin Dehalogenases | Epoxides | Ring opening with CN⁻ | β-Hydroxy Nitriles | tandfonline.com |

| Oxidoreductases | Epoxides | Reduction/Oxidation | Diols, Hydroxy Ketones | (General) |

| Hydrolases (e.g., Esterases) | Epoxides (or derivatives) | Hydrolysis/Esterification | Diols, Hydroxy Esters | (General) |

Integration into Flow Chemistry Methodologies

The adoption of continuous flow chemistry methodologies presents significant advantages for the synthesis and transformations of reactive intermediates like epoxides. Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and residence time, which are critical for managing the reactivity and selectivity of epoxides. This precise control can lead to improved yields, higher enantioselectivities, and increased safety, especially when dealing with potentially hazardous reagents or exothermic reactions.

Integrating chiral catalytic systems into flow reactors allows for efficient catalyst recycling and facilitates scale-up. For reactions involving this compound, flow chemistry could enable the development of robust and scalable processes for its synthesis or for its subsequent functionalization. The ability to perform multi-step reactions in a continuous manner, potentially with immobilized catalysts, further enhances the efficiency and sustainability of these processes. While specific examples of this compound in flow systems are emerging, the general trend towards microreactor technology for fine chemical synthesis suggests a promising future for this approach.

Table 7.3: Advantages of Flow Chemistry for Epoxide Transformations

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Safety | Higher risk with reactive intermediates/exotherms | Enhanced safety through smaller reaction volumes |

| Control | Limited control over rapid reactions/quenching | Precise control of temperature, mixing, residence time |

| Scalability | Requires larger batch sizes, potential challenges | Easier scale-up via longer run times or parallelization |

| Catalyst Handling | Often homogeneous, difficult recovery | Facilitates immobilized/heterogeneous catalyst use |

| Efficiency | Can be slower, require more manual intervention | Potentially higher throughput, automation-friendly |

Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

The imperative for sustainable chemical practices is driving innovation towards greener methodologies for both the synthesis and subsequent transformations of this compound. This includes the use of environmentally benign solvents, atom-economical reactions, and catalytic processes that minimize waste generation.

Organocatalysis, as mentioned previously, offers a metal-free alternative that aligns well with green chemistry principles beilstein-journals.orgunibo.itresearchgate.netmdpi.com. Furthermore, research into catalysis utilizing earth-abundant metals, such as iron (Fe) and nickel (Ni), is gaining traction as a more sustainable alternative to precious metal catalysts researchgate.net. Solvent-free reactions and the use of renewable or recyclable solvents are also key areas of focus. Mechanochemical approaches, which often involve solid-state reactions without bulk solvents, represent another avenue for greener transformations nih.gov. For this compound, the development of catalytic enantioselective epoxidation methods using greener oxidants or biocatalytic routes for its synthesis would represent significant advancements in sustainable production. Similarly, employing green catalytic systems for its ring-opening reactions would further enhance the sustainability profile.

Table 7.4: Green Chemistry Metrics in Catalysis

| Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Precious metals (Pd, Pt, Rh), stoichiometric reagents | Organocatalysts, Earth-abundant metals (Fe, Ni), Enzymes |

| Solvent | Volatile organic compounds (VOCs) | Water, bio-derived solvents, solvent-free, supercritical CO₂ |

| Atom Economy | Lower, due to by-products | Higher, minimizing waste |

| Energy Input | Higher temperatures, longer reaction times | Milder conditions, shorter reaction times, photochemistry |

| Waste Generation | Significant | Minimized, focus on recycling and benign by-products |

Discovery of Novel Reaction Pathways and Applications for Chiral Epoxides

Beyond the well-established ring-opening reactions, the discovery of novel reaction pathways for chiral epoxides like this compound is a critical frontier. This involves exploring new catalytic activation modes and reaction manifolds that can unlock unprecedented transformations.

Emerging catalytic systems, such as those based on gold (Au) and metallaphotocatalysis (combining transition metals with photoredox catalysis), are revealing new reactivity patterns for π-systems, which could be extended to chiral epoxides researchgate.netmdpi.com. These methodologies can enable transformations that are otherwise challenging or impossible with conventional catalysts. For instance, gold catalysis is known for its ability to activate alkynes and allenes, leading to complex cyclizations and functionalizations mdpi.com. Applying similar activation strategies to epoxides could lead to novel C-C bond formations, cascade reactions, or stereoselective rearrangements.

The unique stereochemistry and inherent reactivity of this compound make it a versatile synthon for the construction of complex molecules. Discovering new reaction pathways will undoubtedly broaden its application spectrum in areas such as asymmetric synthesis of natural products, development of novel pharmaceuticals, and creation of advanced polymeric materials with tailored chiral properties. The continued exploration of novel catalytic methodologies and reaction design is key to unlocking the full potential of chiral epoxides.

Table 7.5: Emerging Reaction Pathways for Chiral Epoxides

| Reaction Type/Methodology | Catalytic System/Principle | Potential Transformation/Application | Key References |

|---|---|---|---|

| Gold Catalysis | Au(I)/Au(III) complexes | Cyclizations, functionalizations of π-systems; potential for epoxide transformations | mdpi.com |

| Metallaphotocatalysis | Transition metals + Photoredox catalysts | Novel activation modes, radical chemistry, C-C bond formation | researchgate.net |

| C-H Functionalization | Transition metals, Photoredox | Direct functionalization of C-H bonds adjacent to epoxide | researchgate.netnih.gov |

| Cascade Reactions | Chemoenzymatic, Multi-catalytic systems | Streamlined synthesis of complex chiral molecules | researchgate.net |

| Asymmetric Epoxidation | Biocatalysis, Organocatalysis | Greener synthesis of chiral epoxides | (General) |

Compound List:

Q & A

Q. What are the established synthetic routes for (2S)-2-benzyloxirane, and what key reaction parameters influence enantiomeric purity?

Methodological Answer: this compound is synthesized via epoxidation of styrene derivatives or ring-opening reactions of precursors. Key parameters include catalyst choice, temperature, and solvent polarity. For example:

- Zinc chloride/N-methylpiperazine-mediated synthesis : Used for introducing functional groups via epoxide ring-opening (e.g., compound 19 in ).

- NaBH₄/Al₂O₃ with chalcogenides : Produces β-chalcogen alcohols in high yields ().

- Enzymatic asymmetric synthesis : Biomimetic styrene monooxygenase cascades yield enantiomerically pure (S)-2-benzyloxirane ().

Q. Critical Parameters :

Q. Table 1: Synthetic Methods Comparison

Q. What spectroscopic characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and substituent positions (e.g., benzyl group integration) ().

- GC-MS : Detects transient intermediates (e.g., β-chloro-chloroformate in ) and verifies purity.

- Polarimetry : Essential for confirming enantiomeric excess in asymmetric syntheses ().

- Chromatography : Column chromatography isolates pure compounds; TLC monitors reaction progress ().

Q. Best Practices :

- Report full spectral data (chemical shifts, coupling constants) for reproducibility ().

- Compare retention times with authentic samples in GC-MS ().

Advanced Research Questions

Q. How should researchers resolve contradictions between theoretical reaction mechanisms and observed intermediates in this compound-mediated reactions?

Methodological Answer : Contradictions arise when intermediates are detected but not isolated (e.g., β-chloro-chloroformate in ). To resolve:

In situ monitoring : Use real-time GC-MS or NMR to capture transient species ().

Computational modeling : Validate proposed mechanisms using DFT calculations.

Isolation attempts : Optimize quenching protocols (e.g., low-temperature workup) to stabilize reactive intermediates.

Alternative pathways : Test competing mechanisms by varying substrates (e.g., ’s chalcogenide study).

Case Study : detected chlorohydrin [4.85] but not β-chloro-chloroformate [4.84], suggesting rapid equilibration. Adjusting reaction stoichiometry or adding stabilizing agents may improve isolation.

Q. What methodological considerations are critical when designing asymmetric synthesis protocols for this compound derivatives?

Methodological Answer :

- Catalyst optimization : Screen chiral catalysts (e.g., enzymes in ) for enantioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance stereochemical control.

- Temperature gradients : Lower temperatures reduce racemization ().

- Scalability : Ensure methods are reproducible at larger scales (’s guidelines on experimental reporting).

Q. Table 2: Asymmetric Synthesis Parameters

| Parameter | Impact on Enantiopurity | Example from Literature |

|---|---|---|

| Enzyme specificity | High enantioselectivity | |

| Solvent polarity | Stabilizes transition state | |

| Reaction time | Prevents over-oxidation |

Q. How can researchers address discrepancies in reported yields or stereochemical outcomes for this compound syntheses?

Methodological Answer :

- Reproducibility checks : Replicate procedures with exact reagent grades and equipment ().

- Data transparency : Publish full experimental details, including failed attempts ().

- Cross-validation : Compare results across multiple characterization techniques (e.g., NMR + polarimetry) ().

Example : ’s high yields with NaBH₄/Al₂O₃ may vary with moisture content; strict anhydrous conditions are critical.

Q. What strategies optimize the ring-opening reactions of this compound for novel derivative synthesis?

Methodological Answer :

- Nucleophile selection : Use soft nucleophiles (e.g., chalcogenides in ) for regioselective attack.

- Acid/Base catalysis : Protic acids enhance electrophilicity at the epoxide’s β-carbon ().

- Microwave-assisted synthesis : Reduces reaction time and improves yield (noted in ’s rapid 2-hour reactions).

Key Insight : ’s aziridine synthesis from 2-benzyloxirane highlights the role of sulfonyl groups in directing ring-opening.

Ethical and Reproducibility Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.